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molecular formula C8H9NO3 B014954 Benzyl N-hydroxycarbamate CAS No. 3426-71-9

Benzyl N-hydroxycarbamate

Cat. No. B014954
M. Wt: 167.16 g/mol
InChI Key: PQBSPTAPCMSZAA-UHFFFAOYSA-N
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Patent
US08987504B2

Procedure details

4-Chlorobenzoyl chloride (13.1 mL, 102 mmol) is added slowly to a solution of benzyl hydroxycarbamate (19.0 g, 114 mmol) and triethylamine (14.4 mL, 104 mmol) in diethyl ether (500 mL) at 0° C. then stirred at room temperature for 1 h. The reaction is
Quantity
13.1 mL
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
14.4 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[OH:11][NH:12][C:13](=[O:22])[O:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C(N(CC)CC)C>C(OCC)C>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:11][NH:12][C:13](=[O:22])[O:14][CH2:15][C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
13.1 mL
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
19 g
Type
reactant
Smiles
ONC(OCC1=CC=CC=C1)=O
Name
Quantity
14.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
then stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=CC=C(C(=O)ONC(OCC2=CC=CC=C2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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